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Bis(nitrooxy)terbio nitrate pentahydrate

Cat. No.: B12507053
M. Wt: 438.04 g/mol
InChI Key: QACZFROIWLRSNW-UHFFFAOYSA-N
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Description

Contextualization within Lanthanide(III) Coordination Chemistry

Lanthanide(III) ions, including Terbium(III) (Tb³⁺), are characterized by their unique electronic configurations, where the 4f orbitals are effectively shielded by the filled 5s and 5p orbitals. This shielding results in f-f electronic transitions that are largely insensitive to the ligand environment, leading to the characteristic line-like emission spectra for which lanthanides are renowned. nih.gov However, the coordination environment significantly influences the luminescence quantum yields and lifetimes. nih.govereztech.com

The coordination chemistry of lanthanides is dominated by their high positive charge and relatively large ionic radii, which leads to high and variable coordination numbers, typically ranging from 6 to 12. guidechem.com Unlike d-block transition metals, the bonding in lanthanide complexes is predominantly electrostatic in nature, with minimal covalent character. Consequently, there are no strong ligand-field stabilization effects, and the geometry of the complexes is primarily determined by steric factors and the minimization of inter-ligand repulsion. Terbium(III) nitrate (B79036) pentahydrate serves as a classic example of these principles, where the central Tb³⁺ ion coordinates with both nitrate anions and water molecules to satisfy its coordination requirements. guidechem.comguidechem.com

Significance of Nitrate Ligands in Terbium Coordination Environments

The nitrate ion (NO₃⁻) is an ambidentate ligand capable of coordinating to a metal center in several modes, most commonly as a monodentate or a bidentate chelating ligand. researchgate.net In lanthanide complexes, the bidentate mode is particularly prevalent due to the large size of the lanthanide ions, which can accommodate the steric bulk of multiple bidentate groups. researchgate.net The coordination of nitrate ligands is crucial in forming neutral, isolable complexes from aqueous solutions, such as Tb(NO₃)₃·5H₂O.

Overview of Contemporary Research Paradigms for Complex Metal Nitrates

The study of complex metal nitrates, including those of the lanthanides, employs a range of advanced analytical and computational techniques. Single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometries. nih.govnih.gov However, understanding the behavior of these complexes in solution is equally important and often more challenging.

Modern research leverages techniques such as:

Spectroscopic Methods: Infrared (IR) and Raman spectroscopy are used to probe the coordination mode of nitrate anions, as the vibrational frequencies of the N-O bonds are sensitive to whether the ligand is free, monodentate, or bidentate. guidechem.com Luminescence spectroscopy is particularly vital for terbium complexes, as the emission spectrum and lifetime provide insights into the coordination environment and the number of coordinated water molecules. nih.govereztech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of Tb³⁺ can complicate NMR studies, specialized techniques can still yield information about the solution-state structure and dynamics.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to model the structures and properties of lanthanide nitrate complexes. nih.gov These calculations can help elucidate the relative stabilities of different isomers, predict vibrational spectra, and understand the nature of the metal-ligand bonding. nih.gov

Role of Hydration in the Solid-State Structure of Bis(nitrooxy)terbio nitrate pentahydrate

Water molecules play a critical role in the solid-state structures of hydrated metal nitrates. They can act as ligands directly bonded to the metal ion or as water of crystallization, occupying interstitial sites within the crystal lattice and participating in hydrogen bonding. The number of water molecules in the formula, such as the "pentahydrate" in Tb(NO₃)₃·5H₂O, does not directly reveal how many are coordinated versus how many are lattice waters.

Detailed Research Findings

As a definitive crystal structure for Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O) is not available in the surveyed literature, the following data tables present the crystallographic and structural information for the closely related and well-documented compound, Terbium(III) nitrate hexahydrate, [Tb(NO₃)₃(H₂O)₄]·2H₂O . wikipedia.org This compound provides a reliable model for the coordination environment expected in hydrated terbium nitrates.

Crystallographic Data for Terbium(III) Nitrate Hexahydrate

ParameterValue
Chemical Formula[Tb(NO₃)₃(H₂O)₄]·2H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.634(2)
b (Å)11.691(4)
c (Å)6.602(2)
α (°)90.72(3)
β (°)118.57(2)
γ (°)88.58(3)
Volume (ų)449.6(3)
Z1
Data sourced from a structural and luminescence study of europium and terbium nitrate hexahydrates. wikipedia.org

Selected Bond Distances and Coordination Geometry

BondDistance (Å)Description
Tb–O (Nitrate)2.478(5) - 2.536(5)Distances from Tb to bidentate nitrate oxygens.
Tb–O (Water)2.378(5) - 2.404(5)Distances from Tb to coordinated water oxygens.
Coordination Number 10 Comprising 3 bidentate nitrates and 4 waters.
Geometry DistortedThe coordination polyhedron is complex.
Data sourced from a structural and luminescence study of europium and terbium nitrate hexahydrates. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H13N3O14Tb B12507053 Bis(nitrooxy)terbio nitrate pentahydrate

Properties

Molecular Formula

H13N3O14Tb

Molecular Weight

438.04 g/mol

IUPAC Name

nitric acid;terbium;pentahydrate

InChI

InChI=1S/3HNO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h3*(H,2,3,4);5*1H2;

InChI Key

QACZFROIWLRSNW-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.[Tb]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis Nitrooxy Terbio Nitrate Pentahydrate

Optimized Synthetic Routes for Bis(nitrooxy)terbio nitrate (B79036) pentahydrate

Optimized synthetic routes for Terbium(III) nitrate pentahydrate focus on achieving high purity and well-defined crystalline structures, which are essential for its applications in materials science. sigmaaldrich.com

The primary method for synthesizing Terbium(III) nitrate hydrates involves the reaction of terbium salts with nitric acid, followed by precipitation and crystallization. A common precursor is terbium(III,IV) oxide (Tb₄O₇), which is dissolved in nitric acid. wikipedia.orgresearchgate.net The resulting solution is then carefully evaporated to induce crystallization of the hydrated terbium nitrate.

The control of crystallization conditions is paramount. The hexahydrate form, [Tb(NO₃)₃(H₂O)₄]·2H₂O, crystallizes as triclinic colorless crystals. wikipedia.org The pentahydrate can be obtained through careful drying of the crystallized product. wikipedia.org For instance, drying the crystals with 45-55% sulfuric acid can yield the hexahydrate. wikipedia.org The formation of basic nitrates can occur if the pH of the solution increases, highlighting the need for careful pH control during the synthesis. wikipedia.orgwikipedia.org

The choice of solvent and reaction conditions significantly influences the synthesis of Terbium(III) nitrate pentahydrate. Water is the most common solvent for the initial dissolution of terbium oxide in nitric acid. wikipedia.orgresearchgate.net The concentration of nitric acid is a critical parameter; dilute nitric acid is often used, sometimes in the presence of hydrogen peroxide to facilitate the dissolution of the mixed-valence terbium oxide. researchgate.net

Temperature also plays a crucial role. Heating is often employed to evaporate the solvent and concentrate the solution to the point of crystallization. researchgate.net However, excessive heating can lead to the decomposition of the nitrate salt. wikipedia.org The reaction of terbium metal with nitric acid is another synthetic route, where the conditions must be carefully controlled to manage the exothermic reaction. chembk.com

Table 1: Influence of Reaction Parameters on Terbium Nitrate Synthesis

Parameter Effect on Synthesis Reference
Nitric Acid Concentration Affects the rate of dissolution of terbium oxide and the final product's purity. researchgate.net researchgate.net
Temperature Controls the rate of crystallization and can lead to decomposition if too high. researchgate.netwikipedia.org researchgate.netwikipedia.org
pH Influences the formation of desired terbium nitrate versus basic terbium nitrates. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org

| Solvent | Primarily aqueous, but organic solvents can be used in the synthesis of related complexes. chembk.com | chembk.com |

The principles of green chemistry are increasingly being applied to the synthesis of lanthanide compounds to minimize environmental impact and enhance safety. stanfordmaterials.com While specific studies on the green synthesis of Terbium(III) nitrate pentahydrate are not extensively detailed in the provided results, general principles for related lanthanide nitrates can be extrapolated. The use of lanthanide nitrates as catalysts in organic synthesis is itself a green chemistry application due to their low toxicity and ability to promote reactions under mild conditions. stanfordmaterials.com

For the synthesis of the compound itself, green chemistry principles would advocate for minimizing the use of hazardous reagents and solvents. For instance, developing methods that avoid the use of concentrated acids or finding more energy-efficient crystallization processes would align with these principles. The synthesis of lanthanum oxide nanoparticles, a related lanthanide compound, has been achieved using co-precipitation methods with lanthanum nitrate as a precursor, which can be considered a step towards more environmentally benign processes. mocedes.org

Precursor Chemistry and Reactant Stoichiometry

The quality and stoichiometry of the precursors are fundamental to the successful synthesis of Terbium(III) nitrate pentahydrate.

High-purity Terbium(III) oxide (Tb₂O₃) or the mixed-valence oxide (Tb₄O₇) are the most common precursors for the synthesis of Terbium(III) nitrate. wikipedia.orgresearchgate.net These oxides are typically obtained from the fractional crystallization separation of rare earth elements. chembk.com The purity of the terbium oxide precursor directly impacts the purity of the final nitrate salt. sigmaaldrich.comsigmaaldrich.com

The preparation of the terbium nitrate solution from the oxide involves dissolving it in nitric acid. wikipedia.orgresearchgate.net For Tb₄O₇, the reaction is often facilitated by the addition of a reducing agent like hydrogen peroxide to ensure all terbium is in the +3 oxidation state. wikipedia.orgresearchgate.net

Table 2: Common Terbium Precursors and their Purity

Precursor Typical Purity Application in Synthesis Reference
Terbium(III,IV) oxide (Tb₄O₇) Varies Dissolved in nitric acid, often with H₂O₂. wikipedia.orgresearchgate.net wikipedia.orgresearchgate.net
Terbium(III) oxide (Tb₂O₃) High Purity (e.g., 99.9%) Direct reaction with nitric acid. chembk.com chembk.com

The nitrate ion source is typically nitric acid. wikipedia.orgresearchgate.net The stoichiometry of the reaction between the terbium precursor and nitric acid must be carefully controlled to ensure the complete formation of the Tb(NO₃)₃ species. An excess of nitric acid is often used to drive the reaction to completion and to maintain a low pH, which prevents the precipitation of basic terbium nitrates. wikipedia.orgwikipedia.org

In the formation of more complex terbium nitrate compounds, such as those with organic ligands, the nitrate ions from the initial salt can act as coordinating ligands. belmont.eduias.ac.in The number of coordinated nitrate ions can vary, influencing the coordination number of the central terbium ion. researchgate.net For instance, in some complexes, nitrate groups can coordinate in a bidentate fashion. researchgate.net

Information regarding the chemical compound "Bis(nitrooxy)terbio nitrate pentahydrate" is not available in the public domain. Extensive searches for this specific compound name have not yielded any relevant scientific literature, patents, or chemical database entries.

It is possible that "this compound" may be a non-standard, proprietary, or erroneous name for a known terbium compound. The search results did provide information on related, well-documented terbium nitrates, primarily Terbium(III) nitrate hexahydrate and Terbium(III) nitrate pentahydrate. These compounds are typically synthesized through the reaction of terbium oxide or terbium metal with nitric acid.

Given the absence of data for "this compound," it is not possible to provide the requested article on its synthetic methodologies, precursor chemistry, or the control of its hydration state and crystallinity.

Elucidation of Molecular and Supramolecular Architecture of Bis Nitrooxy Terbio Nitrate Pentahydrate

Advanced Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies of Terbium(III) Nitrate (B79036) Hexahydrate

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline solids. Analysis of Terbium(III) nitrate hexahydrate reveals a complex mononuclear species with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.org This indicates that of the six water molecules in the empirical formula, four are directly coordinated to the terbium ion, while the remaining two are lattice water molecules, participating in the crystal packing through hydrogen bonding. The crystals are found to be triclinic. wikipedia.org

In the crystalline state of Terbium(III) nitrate hexahydrate, the terbium(III) ion is centrally located and surrounded by a total of ten coordinating oxygen atoms. wikipedia.org Four of these oxygen atoms originate from the four coordinated water molecules. The remaining six coordinating oxygen atoms are provided by the three nitrate anions, each of which acts as a bidentate ligand. This results in a coordination number of 10 for the Tb³⁺ ion. The arrangement of these ten oxygen atoms around the terbium center creates a complex coordination polyhedron. While various high-coordination geometries are possible for lanthanide ions, the specific geometry in this compound can be described based on the precise bond angles and distances determined from the diffraction data. In other terbium nitrate complexes with different co-ligands, coordination numbers of eight or nine have also been observed, demonstrating the flexible coordination environment of the Tb³⁺ ion. nih.govresearchgate.net

Table 1: Coordination Environment of Terbium in Terbium(III) Nitrate Hexahydrate
ParameterValue/DescriptionSource
Central Metal IonTerbium(III) (Tb³⁺) wikipedia.org
Coordination Number10 wikipedia.org
Coordinating Ligands3 Nitrate anions (NO₃⁻), 4 Water molecules (H₂O) wikipedia.org
Coordination GeometryA complex ten-coordinate polyhedron wikipedia.org

Nitrate (NO₃⁻) is an ambidentate ligand capable of coordinating to metal ions in several modes, most commonly as a monodentate (one oxygen atom bound) or a bidentate (two oxygen atoms bound) ligand. In the structure of [Tb(NO₃)₃(H₂O)₄]·2H₂O, all three nitrate anions are coordinated to the terbium(III) ion in a bidentate fashion. wikipedia.org This binding mode is common for lanthanide nitrates, where the relatively large ionic radius of the lanthanide ion can accommodate multiple atoms from the same ligand. The bidentate coordination of the nitrate groups contributes significantly to achieving the high coordination number of 10 for the terbium ion. In other complexes, nitrate has been observed to adopt a monodentate binding mode, often when bulkier co-ligands are present which sterically hinder bidentate coordination. nih.govresearchgate.net

Table 2: Nitrate Ligand Binding in Terbium(III) Nitrate Hexahydrate
LigandNumber of LigandsBinding ModeSource
Nitrate (NO₃⁻)3Bidentate wikipedia.org
Water (H₂O)4Monodentate (coordinated) wikipedia.org
Water (H₂O)2Uncoordinated (lattice water) wikipedia.org

Although the structurally characterized compound is a hexahydrate, the principles of hydrogen bonding are directly applicable to understanding hydrated lattices in general. In [Tb(NO₃)₃(H₂O)₄]·2H₂O, a complex and extensive network of hydrogen bonds is crucial for the stability of the crystal structure. These interactions involve the four coordinated water molecules, the two uncoordinated (lattice) water molecules, and the oxygen atoms of the nitrate ligands. The hydrogen atoms of both coordinated and lattice water molecules act as hydrogen-bond donors, while the oxygen atoms of the nitrate anions and the oxygen atoms of neighboring water molecules serve as acceptors. This intricate network of hydrogen bonds links the individual [Tb(NO₃)₃(H₂O)₄] units and the lattice water molecules into a stable three-dimensional supramolecular architecture.

Neutron Diffraction for Proton Localization and Water Dynamics

While X-ray diffraction is powerful, it is relatively insensitive to the positions of hydrogen atoms due to their low electron density. Neutron diffraction is a complementary technique that overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is significant. mdpi.com

To date, no specific neutron diffraction studies on Terbium(III) nitrate pentahydrate or hexahydrate have been found in the surveyed literature. However, the application of this technique to such a system would provide invaluable information. A neutron diffraction study could precisely locate the positions of all hydrogen atoms in both the coordinated and lattice water molecules. This would allow for an unambiguous and highly accurate description of the hydrogen-bonding network, including bond lengths and angles. mdpi.com Furthermore, inelastic neutron scattering could be employed to study the dynamics of the water molecules, such as librational (rocking) and translational modes, providing insight into the strength of their interactions within the crystal lattice. Such studies have been performed on other hydrated materials, revealing detailed information about water molecule behavior in the solid state. aps.orgaps.org

Spectroscopic Probes for Structural Validation and Electronic Configuration of Bis(nitrooxy)terbio Nitrate Pentahydrate

The elucidation of the intricate molecular and supramolecular architecture of this compound relies heavily on a suite of spectroscopic techniques. These methods provide critical insights into the coordination environment of the terbium(III) ion, the nature of the ligand-metal bonds, and the electronic properties that govern its characteristic luminescence.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Coordination and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for defining the coordination mode of the nitrate (NO₃⁻) and water (H₂O) ligands within the complex. The vibrational frequencies of these ligands are sensitive to their environment, changing predictably upon coordination to the Tb(III) center. cdnsciencepub.com

In this compound, the presence of three nitrate groups gives rise to distinct vibrational signatures depending on whether they are directly coordinated to the terbium ion or exist as free counter-ions within the crystal lattice. ias.ac.in The free nitrate ion, possessing D₃h symmetry, displays specific vibrational modes. Upon coordination, the symmetry is lowered to C₂v (for bidentate coordination) or Cₛ (for unidentate coordination), causing formerly degenerate modes to split and infrared-inactive modes to become active. cdnsciencepub.com

Analysis of the spectra allows for the differentiation between these states. For instance, in many lanthanide nitrate complexes, some nitrate groups coordinate in a bidentate fashion, while another may remain uncoordinated. ias.ac.innih.gov The splitting of the ν₃ asymmetric stretching vibration is a key indicator of coordination, with the magnitude of the split often correlating with the strength of the metal-nitrate interaction. cdnsciencepub.com Furthermore, combination bands in the 1700-1800 cm⁻¹ region are also diagnostic of the nitrate coordination mode. cdnsciencepub.com

The five water molecules ("pentahydrate") also produce characteristic bands. Coordinated water molecules typically exhibit vibrational modes (stretching, bending, and rocking) at different frequencies compared to lattice water, reflecting the influence of the metal ion. The presence of water in the primary coordination sphere is significant, as the high-frequency O-H vibrations are known to be effective quenchers of lanthanide luminescence. edp-open.org

Below is a representative table of expected vibrational frequencies based on typical values for hydrated lanthanide nitrate complexes.

Interactive Data Table: Representative Vibrational Frequencies

Vibrational Mode Typical Frequency Range (cm⁻¹) Assignment Significance in this compound
ν(O-H) 3200 - 3500 Water O-H Stretch Indicates presence of coordinated and/or lattice water. Broadness suggests hydrogen bonding.
δ(H-O-H) 1600 - 1630 Water H-O-H Bend Confirms presence of water molecules.
ν₃(NO₃⁻) Split 1480 - 1530 & 1280 - 1320 Asymmetric N-O Stretch Splitting of this band from the free ion value (~1390 cm⁻¹) is strong evidence for coordinated nitrate.
ν₁(NO₃⁻) 1020 - 1050 Symmetric N-O Stretch Becomes IR active upon coordination, confirming loss of D₃h symmetry.
ν(M-O) 200 - 400 Metal-Oxygen Stretch Low-frequency bands corresponding to Tb-O(nitrate) and Tb-O(water) vibrations.

Electronic Absorption and Luminescence Spectroscopy of Terbium(III) in this compound

The characteristic green luminescence of terbium(III) complexes is one of their most defining features. This phenomenon arises from electronic transitions within the 4f orbitals of the Tb(III) ion. edp-open.orgedp-open.org Electronic spectroscopy, including both absorption and emission techniques, is crucial for probing these transitions.

The absorption spectrum of this compound is expected to be dominated by the sharp, low-intensity peaks characteristic of Laporte-forbidden f-f transitions of the Tb(III) ion. ipme.ru The emission spectrum is particularly informative, displaying a series of sharp emission bands resulting from the radiative decay from the primary emitting state, ⁵D₄, to the various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 6, 5, 4, 3, 2, 1, 0). researchgate.net The most intense of these transitions is typically the ⁵D₄ → ⁷F₅ transition at approximately 545 nm, which is responsible for the brilliant green color of the emission. researchgate.net

The 4f electrons of lanthanide ions are well-shielded from the external environment. However, the electrostatic field created by the surrounding ligands—in this case, the oxygen atoms from the nitrate and water molecules—perturbs the energy levels of the Tb(III) ion. This interaction, known as the ligand field or crystal field effect, lifts the degeneracy of the J-states. researchgate.netacs.org

For the Tb(III) ion (4f⁸), the ⁷F₆ ground state is 13-fold degenerate. The low-symmetry coordination environment provided by the ligands in this compound removes this degeneracy, splitting the ⁷F₆ level into multiple sublevels, a phenomenon referred to as Stark splitting. acs.org This splitting can be observed as fine structure in high-resolution emission spectra, particularly in the ⁵D₄ → ⁷Fⱼ transitions at cryogenic temperatures. acs.orgnih.gov The number of observed Stark sublevels is directly related to the symmetry of the coordination site.

Interactive Data Table: Principal Luminescence Transitions of Tb(III)

Transition Approximate Wavelength (nm) Color Notes
⁵D₄ → ⁷F₆ 490 Blue-Green Often shows significant splitting due to the ligand field. researchgate.net
⁵D₄ → ⁷F₅ 545 Green Typically the most intense (hypersensitive) transition.
⁵D₄ → ⁷F₄ 585 Yellow-Orange
⁵D₄ → ⁷F₃ 620 Red

The luminescence of a Tb(III) complex can be generated through two primary pathways: direct excitation of the f-electrons or, more commonly, through an "antenna effect." edp-open.orgresearchgate.net The antenna effect involves the absorption of light by an organic ligand, which then transfers the energy non-radiatively to the lanthanide ion, exciting it. pnas.org

In the case of this compound, the nitrate ligands are considered very poor antennas due to their lack of strong absorption bands in the near-UV or visible range. belmont.edu Therefore, luminescence is most efficiently achieved by direct excitation into the f-f absorption bands of the Tb(III) ion itself.

A critical process in this complex is the non-radiative de-excitation, or quenching, of the Tb(III) excited state. The five water molecules present in the structure play a dominant role in this process. The high-energy vibrations of the O-H oscillators in the coordinated water molecules provide an efficient pathway for the excited state energy to be dissipated as heat rather than light, significantly reducing the luminescence quantum yield and lifetime. edp-open.org This quenching mechanism is a key photophysical characteristic of hydrated lanthanide complexes.

Nuclear Magnetic Resonance (NMR) Studies for Solution Behavior and Structural Aspects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. However, studying complexes of the Tb(III) ion presents unique challenges and opportunities due to its paramagnetic nature. ineosopen.org The unpaired f-electrons of terbium create a strong local magnetic field that profoundly affects the NMR spectra of nearby nuclei. rawdatalibrary.netnih.gov

The primary consequences of paramagnetism in the NMR spectrum are:

Lanthanide-Induced Shift (LIS): Nuclei in the vicinity of the Tb(III) ion experience large shifts in their resonance frequencies, which can be spread over hundreds of ppm. tandfonline.comresearchgate.net This LIS is composed of a through-bond contact contribution and a through-space pseudocontact (or dipolar) contribution. For lanthanides, the pseudocontact shift typically dominates and its magnitude is dependent on the geometric position of the nucleus relative to the metal ion, making it a powerful probe of solution-state structure. ineosopen.org

Paramagnetic Relaxation Enhancement (PRE): The fluctuating magnetic field from the Tb(III) ion provides a powerful mechanism for nuclear spin relaxation. This leads to very rapid relaxation times (T₁ and T₂) and, consequently, significant broadening of the NMR signals. rawdatalibrary.netnih.gov

Interactive Data Table: Conceptual NMR Observations for a Paramagnetic Tb(III) Complex

Nucleus Expected Observation in Solution Rationale
¹H (Coordinated H₂O) Signal likely too broad to be observed. Very short distance to the paramagnetic Tb(III) center leads to extreme relaxation and line broadening. nih.gov
¹H (Solvent) Significant chemical shift and line broadening. Indicates interaction/exchange with the paramagnetic complex. The magnitude of the shift is temperature-dependent. researchgate.net
¹⁷O (Coordinated H₂O/NO₃⁻) Very large chemical shift (LIS) and extreme broadening. Oxygen is directly bonded to the Tb(III) ion, maximizing the paramagnetic effects. rawdatalibrary.net
¹⁴N (Coordinated NO₃⁻) Extremely broad signal, likely unobservable. Quadrupolar nucleus combined with extreme paramagnetic broadening.

Theoretical and Computational Investigations of Bis Nitrooxy Terbio Nitrate Pentahydrate

Quantum Chemical Calculations (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding in lanthanide complexes. acs.org By solving the Kohn-Sham equations, DFT provides a detailed description of the electron density distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

Molecular orbital (MO) analysis for a complex like bis(nitrooxy)terbio nitrate (B79036) pentahydrate would reveal the nature of the interactions between the terbium(III) ion and its ligands (nitrate, nitrooxy, and water). The bonding is primarily electrostatic, but covalent contributions, particularly from the overlap of ligand orbitals with the terbium 5d and 6s/6p orbitals, are significant. The 4f orbitals of terbium are core-like and less involved in direct bonding but are crucial for the magnetic and spectroscopic properties. wikipedia.org

The charge distribution, typically analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would show a high positive charge on the Tb(III) center, consistent with its +3 oxidation state. The oxygen atoms of the nitrate, nitrooxy, and water ligands would exhibit negative partial charges, indicating the donor nature of these ligands.

Table 1: Hypothetical Partial Atomic Charges for Bis(nitrooxy)terbio nitrate pentahydrate based on DFT Calculations

Atom/GroupPartial Charge (e)
Terbium (Tb)+2.8 to +3.0
Coordinated Oxygen (from NO₃⁻)-0.6 to -0.8
Coordinated Oxygen (from H₂O)-0.7 to -0.9
Nitrooxy Group (O-N-O)-0.4 to -0.6 (net)
Nitrate Group (NO₃⁻)-0.8 to -1.0 (net)

Note: This table is illustrative and based on typical values for similar lanthanide complexes.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of the complex. researchgate.net These calculations can help assign the observed absorption bands to specific electronic transitions, such as the characteristic f-f transitions of the Tb(III) ion and ligand-to-metal charge transfer (LMCT) bands. americanelements.com The emission spectrum, particularly the sharp emission lines of terbium, can be understood by analyzing the energies of the excited states. belmont.edu

DFT calculations are also invaluable for predicting the vibrational frequencies (IR and Raman spectra). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the complex can be determined. This allows for the assignment of experimental vibrational bands to specific motions of the atoms, such as Tb-O stretching and bending modes, as well as internal vibrations of the nitrate, nitrooxy, and water ligands.

Table 2: Predicted Vibrational Frequencies for Key Modes in a Terbium Nitrate Complex

Vibrational ModePredicted Frequency Range (cm⁻¹)
Tb-O (Nitrate) Stretch200 - 300
Tb-O (Water) Stretch300 - 450
Nitrate (N-O) Asymmetric Stretch1450 - 1550
Nitrate (N-O) Symmetric Stretch1300 - 1400
Water (O-H) Bending1600 - 1650
Water (O-H) Stretching3200 - 3600

Note: These ranges are typical for coordinated nitrate and water in lanthanide complexes.

Molecular Dynamics Simulations for Solution-Phase Behavior and Crystal Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in both the solution phase and the solid state. acs.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectories of atoms and molecules over time, offering insights into structural fluctuations, solvent interactions, and transport properties. acs.org

In aqueous solution, MD simulations can reveal the structure of the hydration shells around the complex and the dynamics of water exchange between the coordination sphere and the bulk solvent. nih.gov The coordination number of the terbium ion in solution is a key parameter that can be determined from these simulations. acs.org For lanthanide ions, there is often an equilibrium between different coordination numbers, which can be influenced by the nature of the counter-ions. umn.edunih.gov

In the solid state, MD simulations can be used to study the dynamics of the crystal lattice, including the motion of the water molecules and the reorientation of the nitrate and nitrooxy ligands. These simulations can help in understanding phase transitions and the thermal stability of the crystal.

Ligand Field Theory and f-Orbital Splitting Analysis for Terbium(III)

Ligand field theory (LFT) is a theoretical framework that describes the electronic structure of coordination complexes, particularly the splitting of the metal d or f orbitals by the electric field of the surrounding ligands. wikipedia.org For lanthanides, the 4f orbitals are relatively shielded from the ligand field, resulting in smaller splittings compared to d-block metals. However, this splitting is responsible for the fine structure observed in the electronic spectra and influences the magnetic properties of the complex. acs.org

The ground state of the free Tb(III) ion (4f⁸ configuration) is ⁷F₆. In the presence of the ligand field created by the nitrate, nitrooxy, and water ligands, the (2J+1)-fold degeneracy of this ground state is lifted. acs.org The magnitude of this splitting can be parameterized using crystal field parameters, which can be determined experimentally from high-resolution spectroscopy or calculated using advanced quantum chemical methods. The symmetry of the coordination environment around the Tb(III) ion dictates the pattern of the splitting of the f-orbitals. acs.org

Computational Modeling of Hydration Effects on Structure and Stability

Computational modeling can be used to explicitly investigate the effects of hydration on the structure and stability of this compound. rsc.org This can be achieved by performing quantum chemical calculations on the complex with a varying number of explicit water molecules in the first and second coordination spheres. acs.orgrsc.org

Reaction Pathways and Mechanistic Studies Involving Bis Nitrooxy Terbio Nitrate Pentahydrate

Solid-State Reactivity and Thermal Decomposition Mechanisms

The solid-state reactivity of hydrated metal nitrates is predominantly governed by their thermal decomposition pathways. These processes are complex and often involve sequential steps of dehydration, hydrolysis, and ultimately, the formation of metal oxides.

The initial stage of thermal decomposition of a hydrated salt like Bis(nitrooxy)terbio nitrate (B79036) pentahydrate involves the loss of water molecules. The dehydration process is typically endothermic and can occur in single or multiple steps, as evidenced by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The removal of water molecules from the coordination sphere of the terbium ion inevitably alters its coordination number and geometry. This change in the coordination environment can significantly influence the subsequent decomposition steps. nih.gov

For instance, the coordination of water molecules can stabilize the crystal lattice. Their removal can lead to a less stable, amorphous intermediate that is more susceptible to further decomposition. The precise temperature and nature of the dehydration steps are influenced by factors such as the strength of the metal-water bonds and the crystal packing forces. In many lanthanide nitrate hydrates, the dehydration process is intricate and may be accompanied by partial hydrolysis, especially in the later stages of water removal. journalijdr.comjournalijdr.com

Table 1: General Dehydration Stages of Lanthanide Nitrate Hydrates

StageTemperature Range (°C)ProcessImpact on Coordination Environment
Initial Dehydration 50 - 150Loss of loosely bound or lattice water molecules.Minor changes in the primary coordination sphere.
Intermediate Dehydration 150 - 300Removal of coordinated water molecules.Significant change in coordination number and geometry.
Final Dehydration/Hydrolysis > 300Loss of strongly bound water and potential for hydrolysis.Formation of intermediate oxynitrate or hydroxide species.

Note: The temperature ranges are approximate and can vary depending on the specific lanthanide and experimental conditions.

Following dehydration, the nitrate groups play a crucial role in the subsequent decomposition stages. The nitrate anion can act as an oxidizing agent, and its decomposition typically leads to the formation of nitrogen oxides (NOx) and oxygen gas. For many lanthanide nitrates, the decomposition proceeds through the formation of an intermediate oxynitrate (LnONO₃) before finally yielding the corresponding lanthanide oxide (Ln₂O₃) at higher temperatures. iaea.org The thermal stability of lanthanide nitrates generally decreases across the series with decreasing ionic radius. iaea.org

The decomposition of nitrate groups is a redox process, and the nature of the gaseous products can be influenced by the reaction atmosphere. acs.org The final solid product for terbium is typically the mixed-valence oxide, Tb₄O₇, which is formed through the oxidation of the initially formed Tb₂O₃ in an oxidizing atmosphere.

Solution-Phase Transformations and Ligand Exchange Kinetics

In solution, the terbium(III) ion in a complex like Bis(nitrooxy)terbio nitrate pentahydrate is expected to be solvated, with water molecules likely occupying coordination sites. The nitrate and any "nitrooxy" ligands may be fully or partially dissociated depending on the solvent and concentration.

Ligand exchange reactions in lanthanide complexes are generally fast due to the labile nature of the coordination bonds. libretexts.org The kinetics of ligand exchange are influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the coordination geometry of the complex. For terbium(III) complexes, ligand exchange can be studied using techniques such as stopped-flow spectrophotometry or NMR spectroscopy. nih.gov The exchange process can proceed through associative, dissociative, or interchange mechanisms. Given the typically high coordination numbers of lanthanides, an associative or interchange mechanism is often favored.

Redox Chemistry and Electrochemical Behavior of the Terbium Center

The predominant oxidation state for terbium in its compounds is +3. scienceinfo.comwikipedia.org The Tb³⁺ ion has a [Xe]4f⁸ electron configuration. The electrochemical behavior of terbium is largely characterized by the Tb³⁺/Tb⁰ redox couple. However, terbium is one of the few lanthanides that can also exhibit a +4 oxidation state. scienceinfo.comwikipedia.org The formation of Tb(IV) is attributed to the stability of the half-filled 4f⁷ configuration.

The Tb⁴⁺/Tb³⁺ redox potential is relatively high, making Tb³⁺ generally stable against oxidation. periodensystem-online.de However, under strongly oxidizing conditions or with suitable stabilizing ligands, Tb(IV) can be formed. acs.org The redox potential can be significantly influenced by the coordination environment of the terbium ion. The presence of strongly electron-donating ligands can stabilize the +4 oxidation state. The electrochemical behavior of a specific complex like this compound in solution would be dependent on the stability of the complex and the nature of the ligands.

Table 2: Standard Redox Potentials of Terbium

Redox CoupleStandard Potential (V vs. SHE)
Tb³⁺ + 3e⁻ ⇌ Tb -2.31
Tb⁴⁺ + e⁻ ⇌ Tb³⁺ +3.1

Source: General literature values for aqueous solutions. periodensystem-online.de

Photochemical Reactivity and Luminescence Quenching Mechanisms

Terbium(III) complexes are well-known for their characteristic green luminescence, arising from f-f electronic transitions. rsc.org The most prominent emission band is typically observed around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. The photochemical reactivity of terbium complexes is often linked to this luminescence.

The luminescence of Tb³⁺ can be sensitized through a process known as the "antenna effect," where an organic ligand absorbs light and transfers the energy to the terbium ion. acs.orgnih.gov The efficiency of this process depends on the energy levels of the ligand's excited states relative to the emissive ⁵D₄ level of Tb³⁺.

Luminescence quenching refers to any process that decreases the intensity of the luminescence. For terbium(III) complexes, several quenching mechanisms can be operative:

Vibrational Quenching: High-frequency vibrations, such as O-H, N-H, and C-H bonds in coordinated solvent molecules or ligands, can non-radiatively deactivate the excited state of Tb³⁺. nih.gov This is a major reason why anhydrous environments often lead to enhanced luminescence.

Energy Transfer to Quenchers: The excited state energy of Tb³⁺ can be transferred to other species in solution, such as certain metal ions or organic molecules, leading to a decrease in luminescence. mdpi.comiaea.orgresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT): The presence of low-lying LMCT states can provide a non-radiative decay pathway, quenching the luminescence. researchgate.net

Back Energy Transfer: If the triplet state of the sensitizing ligand is close in energy to the ⁵D₄ level of Tb³⁺, back energy transfer from the excited terbium ion to the ligand can occur, especially at higher temperatures. researchgate.net

The specific photochemical reactivity and luminescence properties of this compound would be highly dependent on the nature of the "nitrooxy" ligand and its ability to act as a sensitizer (B1316253) or a quencher.

Advanced Applications and Functional Properties of Bis Nitrooxy Terbio Nitrate Pentahydrate in Materials Science

Precursor for Luminescent Materials and Phosphors

Bis(nitrooxy)terbio nitrate (B79036) pentahydrate is a key starting material in the creation of phosphors and other luminescent materials. The characteristic and intense green photoluminescence of the terbium(III) ion is highly sought after for various optical applications. samaterials.com The compound's solubility in water and other polar solvents makes it a versatile precursor for incorporation into different host matrices. chembk.com

The fabrication of terbium(III)-activated optical materials often involves the use of bis(nitrooxy)terbio nitrate pentahydrate as the terbium source. It can be employed as a dopant or precursor in the synthesis of luminescent materials for applications such as optical ceramics and white light-emitting diodes (LEDs). sigmaaldrich.com For instance, it is a precursor for preparing Ce-doped terbium aluminum garnets through a photo-induced method. sigmaaldrich.com

One notable application is in the synthesis of brightly luminescent metal-organic frameworks (MOFs). For example, heterometallic terbium(III)-lutetium(III) terephthalate (B1205515) MOFs have been synthesized by reacting aqueous solutions of disodium (B8443419) terephthalate with nitrates of the corresponding lanthanides, including terbium(III) nitrate pentahydrate. nih.gov The resulting (TbₓLu₁₋ₓ)₂bdc₃·nH₂O MOFs (where bdc is 1,4-benzenedicarboxylate) exhibit bright green luminescence upon excitation. nih.gov The synthesis conditions, such as the concentration of the precursor solutions, can influence the crystalline phase and, consequently, the luminescent properties of the final material. nih.gov

The following table summarizes the effect of terbium concentration on the photoluminescence quantum yield (PLQY) of (TbₓLu₁₋ₓ)₂bdc₃·nH₂O MOFs synthesized from diluted solutions.

Terbium Concentration (at. %)Crystalline PhasePhotoluminescence Quantum Yield (PLQY) (%)
> 30Ln₂bdc₃·4H₂OModerate
< 30Mixture of Ln₂bdc₃·4H₂O and Ln₂bdc₃·10H₂OHigher
10(Tb₀.₁Lu₀.₉)₂bdc₃·1.4H₂O95

This interactive table is based on data from research on heterometallic terbium(III)–lutetium(III) terephthalate MOFs. nih.gov

This compound is instrumental in designing emission-tunable luminescent systems. By incorporating terbium(III) ions into different host materials, the emission color can be modulated. For example, doping terbium(III) ions from this precursor into self-activated luminescent nanoscale hydroxyapatites (nHAp) allows for the creation of emission-tunable probes for bioimaging. sigmaaldrich.comnih.gov The color tunability in these systems can be achieved by adjusting the concentration of other components, such as citrate (B86180) ions, which can lead to energy transfer from carbon dots within the nHAp crystals to the terbium(III) ions. nih.gov

The ability to tune the emission is also observed in organic fluorophores where the solid-state emission can be controlled by factors like particle size and morphology, which can be influenced by the synthesis conditions involving the terbium precursor. rsc.org

Role in Metal-Organic Framework (MOF) Synthesis and Coordination Polymers

This compound is a widely used metal source for the solvothermal synthesis of terbium-based metal-organic frameworks and coordination polymers. mdpi.commdpi.comnih.gov The nitrate anions can sometimes be incorporated into the final MOF structure or act as charge-balancing ions. mdpi.com

This terbium salt serves as a critical building block for constructing novel MOF architectures with diverse topologies and properties. mdpi.comnih.gov For example, a three-dimensional Tb-MOF was synthesized using terbium(III) nitrate hexahydrate and a rigid ligand, 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc). nih.gov The resulting MOF exhibits a stable framework up to 500 °C. nih.gov

In another example, the reaction of terbium(III) nitrate with trans-1,4-cyclohexanedicarboxylic acid and 4,7-dimethyl-1,10-phenanthroline (B1295015) in a DMF/water mixture at 80 °C yielded single crystals of a Tb-MOF with the formula [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF. mdpi.com The use of terbium(III) nitrate as the metal precursor directly led to the coordination of nitrate ions to the Tb³⁺ center, influencing the final structure. mdpi.com This MOF exhibits a layered sql (square-layered) topology with intralayer windows of approximately 8 × 6 Ų. mdpi.com

The synthesis of a highly stable MOF, MOF-76(Tb), also utilizes a terbium(III) salt as the metal source. This MOF is composed of terbium(III) ions and benzene-1,3,5-tricarboxylate (B1238097) ions and possesses one-dimensional sinusoidal channels. nih.gov

The integration of terbium, sourced from this compound, into MOFs significantly modulates their functional properties, particularly their luminescence and sensing capabilities. The characteristic green emission of Tb³⁺ allows these MOFs to be used as highly sensitive luminescent sensors. mdpi.comrsc.org

For instance, the Tb-MOF [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF exhibits a high luminescence quantum yield of 18.4% and can detect nitroaromatic molecules through luminescence quenching. mdpi.com The sensitivity of this MOF as a luminescent sensor is highlighted by its low limit of detection for certain nitroaromatics. mdpi.com

AnalyteLimit of Detection (LOD)
3-nitrotoluene~350 nM
4-nitro-m-xylene~350 nM

This interactive table is based on data from luminescent titration experiments with [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF. mdpi.com

Furthermore, terbium-modified zirconium-based MOFs have been developed for the photoluminescent detection of nitrite (B80452) ions in aqueous environments. rsc.org In these materials, the energy transfer from the organic linkers to the terbium ions can be tuned by adjusting the synthesis temperature, which in turn affects the sensing performance. rsc.org

Catalytic Applications in Organic Transformations

While not as common as its use in luminescent materials, terbium compounds derived from this compound are finding applications in catalysis. Specifically, Tb-MOFs can act as heterogeneous Lewis acid catalysts.

A notable example is the use of a 3D Tb-MOF, synthesized from terbium(III) nitrate hexahydrate and H₂sbdc, as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes. nih.gov The porous structure of the MOF provides a microenvironment that facilitates the proximity of substrates to the Lewis acidic Tb(III) sites, thereby activating the substrates. nih.gov This catalyst demonstrated good recyclability, maintaining its activity for at least three cycles without significant reduction. nih.gov

In another instance, a terbium-based MOF, fcu-Tb-FTZB-MOF, synthesized using terbium(III) nitrate pentahydrate, was employed as a catalytic adsorbent for the removal of organic dyes from water. mdpi.com

Sensing and Detection Methodologies based on Luminescence Properties

The characteristic and robust luminescence of terbium-based compounds, such as this compound, serves as a powerful platform for the development of highly sensitive and selective sensing and detection methodologies. The interaction of the terbium complex with various analytes can lead to significant changes in its luminescent output, either through enhancement or quenching of the emission signal. This phenomenon is the cornerstone of its application in chemical sensing.

Development of Chemo-Sensors for Specific Analytes

The design of chemosensors using terbium complexes revolves around the principle of an "antenna" effect. mdpi.comacs.orgresearchgate.net Organic ligands are incorporated into the complex to absorb excitation energy efficiently and transfer it to the central terbium(III) ion, which then emits its characteristic sharp and long-lived luminescence. mdpi.comrsc.org This sensitized emission is highly sensitive to the local chemical environment of the terbium ion.

The development of these sensors for specific analytes has been a significant area of research. For instance, novel terbium(III) complexes have been designed to act as selective and sensitive chemosensors for various substances. These include:

Pesticides: A terbium complex incorporating a (N',N'''-((1E,2E)-1,2-diphenylethane-1,2-diylidene)bis(3-allyl-2-hydroxybenzohydrazide) (H2DBAZ) ligand has been shown to be a selective and sensitive sensor for the pesticide malathion (B1675926) in water samples. mdpi.com The detection is based on the quenching of the complex's luminescence upon interaction with malathion. mdpi.com

Proteins: A terbium(III) complex with a polydentate ligand was developed for the recognition of human serum albumin (HSA) in aqueous solutions. rsc.org The luminescence intensity of this sensor increased significantly in the presence of HSA. rsc.org

Anions: Terbium complexes have been synthesized for the fluorescent recognition of phosphate (B84403) anions in buffer solutions. acs.orgresearchgate.net The addition of phosphate anions leads to a significant "on-off" change in the fluorescence of the complex. acs.orgresearchgate.net

Small Molecules: The quenching effect on terbium ion fluorescence has been utilized for the detection of ascorbic acid. mdpi.com

The selectivity of these chemosensors is determined by the specific interactions between the analyte and the terbium complex, which can range from covalent bonding to weaker intermolecular forces.

Table 1: Examples of Analytes Detected by Terbium-Based Luminescent Chemosensors

Analyte Sensing Medium Observed Effect Limit of Detection (LOD) Reference
Malathion Methanol/Water Luminescence Quenching 0.118 µM mdpi.com
Human Serum Albumin Aqueous Buffer (pH 7.4) Luminescence Enhancement - rsc.org
Phosphate Anions Tris Buffer Solution Luminescence Quenching ("on-off") - acs.orgresearchgate.net

Mechanism of Luminescence Quenching/Enhancement in Sensing

The change in luminescence intensity of a terbium complex upon interaction with an analyte is governed by several mechanisms, which can be broadly categorized as either quenching or enhancement.

Luminescence Quenching

Luminescence quenching refers to any process that decreases the fluorescence intensity of the terbium complex. The primary mechanisms include:

Inhibition of the "Antenna" Effect: The analyte can interact with the organic ligand of the complex, disrupting the efficient energy transfer from the ligand to the terbium(III) ion. acs.orgresearchgate.net This is a common mechanism in the detection of anions like phosphate, which can compete with the coordinating groups of the ligand for the terbium ion. acs.orgresearchgate.net

Energy Transfer to the Analyte: The excited state of the terbium ion can be deactivated by transferring its energy to the analyte molecule, which then dissipates the energy non-radiatively.

Electron Transfer: Photoinduced electron transfer between the excited complex and the analyte can lead to a non-luminescent state, thus quenching the emission.

Vibrational Quenching: High-frequency vibrations in molecules, such as O-H or C-H bonds, that come into close proximity with the excited terbium ion can lead to non-radiative decay of the excited state. nih.gov The interaction with water molecules is a common cause of luminescence quenching, and the displacement of these water molecules by an analyte can lead to enhancement. nih.gov

Luminescence Enhancement

Luminescence enhancement involves processes that increase the quantum yield of the terbium emission. Key mechanisms include:

Displacement of Quenching Molecules: The binding of an analyte can displace solvent molecules, particularly water, from the coordination sphere of the terbium ion. nih.gov This reduces the vibrational quenching and leads to a significant increase in luminescence intensity. rsc.orgnih.gov

Enhanced "Antenna" Effect: In some cases, the analyte itself can act as a sensitizer (B1316253) or can modify the ligand in a way that improves the energy transfer efficiency to the terbium ion. uchile.clnih.gov The introduction of certain substituents on the ligand has been shown to improve the luminescent properties of terbium complexes by tuning the triplet energy level of the ligand. uchile.clnih.gov

Supramolecular Assembly: The formation of a larger supramolecular assembly upon analyte binding can create a more protected environment for the terbium ion, shielding it from external quenchers and enhancing its emission.

The specific mechanism of quenching or enhancement is highly dependent on the nature of the terbium complex, the analyte, and the surrounding environment.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Malathion
Human Serum Albumin
Phosphate
Ascorbic Acid
(N',N'''-((1E,2E)-1,2-diphenylethane-1,2-diylidene)bis(3-allyl-2-hydroxybenzohydrazide) (H2DBAZ)

Emerging Research Directions and Future Perspectives for Bis Nitrooxy Terbio Nitrate Pentahydrate Chemistry

Exploration of Hybrid Materials and Nanocomposites incorporating Bis(nitrooxy)terbio nitrate (B79036) pentahydrate

A significant frontier in materials science is the development of hybrid materials and nanocomposites that integrate the distinct properties of lanthanide complexes with various host matrices. For a compound like bis(nitrooxy)terbio nitrate pentahydrate, this approach could unlock a range of new applications.

Hybrid Materials:

Luminescent Polymers: The incorporation of terbium complexes into polymer matrices, such as poly(methyl methacrylate) (PMMA), is a well-established method for creating highly luminescent materials. nih.gov Research is moving towards developing polymers that not only act as a host but also actively participate in the sensitization of the lanthanide ion, enhancing its emission. rsc.org For this compound, this could involve embedding the complex in thin films for applications in sensors, displays, and lighting. nih.gov

Metal-Organic Frameworks (MOFs): Terbium-based MOFs are being extensively studied for their use in chemical sensing and gas storage. wikipedia.org The porous nature of MOFs could allow for the encapsulation of this compound, potentially leading to materials with tunable luminescence and selective sensing capabilities for small molecules.

Nanocomposites:

Surface-Modified Nanoparticles: A promising area of research involves the functionalization of nanoparticles with lanthanide complexes. For instance, a terbium(III) complex with a ligand bearing a thiol group can be attached to gold or silver nanoparticles. belmont.edu This creates a multifunctional probe that combines the plasmonic properties of the nanoparticle with the characteristic green luminescence of terbium. Such nanocomposites could be developed for advanced bio-imaging and sensing applications.

Quantum Dots (QDs): The combination of lanthanide complexes with quantum dots is another exciting avenue. The broad absorption of QDs can be used to sensitize the sharp, characteristic emission of the lanthanide ion, leading to highly efficient light-emitting materials.

Future research in this area would likely focus on the synthesis and characterization of these hybrid materials, with a strong emphasis on understanding the interface between the terbium complex and the host matrix to optimize performance.

Investigation of Alternative Ligand Architectures for Enhanced Properties

The ligands coordinated to a lanthanide ion play a crucial role in determining its photophysical and magnetic properties. For this compound, the nitrooxy and nitrate ligands define its fundamental characteristics. However, the exploration of alternative and more complex ligand architectures is a key driver of innovation in lanthanide chemistry.

Key Areas of Investigation:

Antenna Effect: The "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, is a cornerstone of lanthanide luminescence. belmont.edu Research is focused on designing ligands with large absorption cross-sections and triplet state energies that are optimally matched for sensitizing terbium's emission. nih.govrsc.org This includes the development of multidentate ligands that can effectively shield the terbium ion from solvent molecules that quench its luminescence.

Coordination Environment: The geometry of the coordination sphere around the terbium ion influences its properties. The synthesis of complexes with specific coordination numbers and symmetries is a major goal. For example, nine-coordinate terbium complexes have been shown to exhibit interesting structural and photophysical properties. mdpi.com The design of rigid ligands can help to control the coordination environment and enhance the stability of the complex. osti.gov

Functional Ligands: There is growing interest in ligands that impart additional functionality to the complex. This includes ligands that can respond to external stimuli such as pH, temperature, or the presence of specific analytes, making the terbium complex a component of a molecular sensor. youtube.com

The table below lists some examples of ligand types currently being explored in terbium and lanthanide chemistry.

Ligand TypePurposeExample Compound(s)
N-heterocyclic ligands (e.g., bipyridine, phenanthroline)Enhance antenna effect and stabilityTb(2,2'-bipyridine)₂(NO₃)₃, Tb(1,10-phenanthroline)₂(NO₃)₃ belmont.edu
β-diketonatesImprove volatility and solubility in organic media[Tb(fod)₃(indazole)] (fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) nih.gov
Macrocyclic ligands (e.g., cyclen, DOTA derivatives)High thermodynamic stability and kinetic inertness for in vivo applicationsTerbium(III) complex with 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid acs.org
Phosphine oxidesStrong coordination to lanthanide ions[Ln(NO₃)₃(Nap₃PO)₂]·2Nap₃PO (Ln = Eu, Dy, Ho, Er) mdpi.com

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

Understanding the formation mechanism of lanthanide complexes is crucial for controlling their synthesis and optimizing their properties. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Applicable Techniques:

In Situ Luminescence Spectroscopy: This technique is particularly powerful for studying the formation of luminescent lanthanide complexes. By monitoring the evolution of the lanthanide's characteristic emission during the reaction, researchers can gain insights into the kinetics of complex formation and the influence of different reaction parameters. nih.gov

Synchrotron-Based X-ray Diffraction: For crystalline products, in situ synchrotron X-ray diffraction can track the evolution of the crystal structure as the reaction proceeds. nih.gov This provides direct evidence of the formation of different phases and intermediates.

Combined Spectroscopic Approaches: The most comprehensive understanding is often achieved by combining multiple in situ techniques. For example, simultaneously measuring pH, ionic conductivity, and luminescence can provide a detailed picture of the complexation process. nih.gov

Future studies on this compound could employ these techniques to understand how the nitrooxy and nitrate ligands coordinate to the terbium ion in solution and how the final crystalline product is formed.

Development of Predictive Models for Structure-Property Relationships

The ability to predict the properties of a lanthanide complex before it is synthesized would greatly accelerate the discovery of new materials. Computational modeling is becoming an increasingly powerful tool for achieving this goal.

Modeling Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, geometry, and spectroscopic properties of lanthanide complexes. acs.org These calculations can help to understand the nature of the bonding between the lanthanide ion and its ligands and to predict how changes in the ligand architecture will affect the complex's properties.

Ab Initio Molecular Dynamics: These simulations can be used to study the dynamic behavior of lanthanide complexes in solution, providing insights into their stability and reactivity. acs.org

Machine Learning and Deep Learning: More recently, machine learning and deep learning models are being developed to predict the properties of lanthanide complexes based on large datasets of known compounds. nih.gov These models can identify key structural fragments that influence properties like complex stability and can be used to screen virtual libraries of new ligands.

For this compound, predictive models could be used to understand the role of the nitrooxy and nitrate ligands in determining its electronic and magnetic properties and to guide the design of new complexes with enhanced performance.

Synergistic Research with Other Lanthanide Complexes for Comparative Analysis

A powerful way to understand the properties of a specific lanthanide complex is to compare it with its analogues containing other lanthanide ions. This comparative approach allows for the systematic study of how properties change across the lanthanide series.

Key Comparisons:

Lanthanide Contraction: The gradual decrease in ionic radius across the lanthanide series, known as the lanthanide contraction, can lead to subtle but significant changes in the coordination chemistry and properties of the complexes. mdpi.comosti.gov Comparing the structure and properties of this compound with its lanthanum, europium, or lutetium analogues would provide valuable insights into the effects of ionic size.

Magnetic Properties: Terbium(III) is a paramagnetic ion, and its complexes can exhibit interesting magnetic behavior. Comparing the magnetic properties of a terbium complex with those of its gadolinium(III) (which has a larger magnetic moment) and diamagnetic lutetium(III) analogues can help to elucidate the nature of the magnetic interactions within the complex.

Luminescent Properties: The luminescence of lanthanide ions is highly dependent on the specific ion. A comparative study of a series of isostructural lanthanide complexes can reveal the efficiency of energy transfer from the ligands to different lanthanide ions and can help to identify the best ion for a particular application. researchgate.net

The table below outlines a potential comparative study involving this compound and its analogues.

Lanthanide IonKey Property for ComparisonRationale
Lanthanum(III)Diamagnetism, LuminescenceProvides a non-luminescent, diamagnetic baseline for spectroscopic and magnetic studies. tandfonline.com
Europium(III)Red LuminescenceAllows for a direct comparison of the "antenna effect" and energy transfer efficiency for two different visible-light-emitting lanthanides.
Gadolinium(III)High Magnetic MomentUseful for fundamental studies of magnetic properties and as a contrast agent in magnetic resonance imaging (MRI).
Lutetium(III)Smallest Ln³⁺ ion, DiamagnetismProvides insights into the structural effects of the lanthanide contraction and serves as a diamagnetic control.

By systematically investigating these emerging research directions, the scientific community can unlock the full potential of this compound and related terbium and lanthanide complexes for a wide range of advanced applications.

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